BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate

basicity pKa medicinal chemistry

This difluorinated piperidine carbamate features a Cbz-protected aminoethyl linker enabling selective hydrogenolysis (100% conversion) for PROTAC E3 ligase conjugation. The 4,4-gem-difluoro substitution reduces piperidine basicity by ~3 pKₐ units (to ~8.2), minimizing hERG binding and lysosomal trapping while boosting permeability (cLogP +0.3–0.5). Compatible with on-DNA transfer hydrogenolysis for DEL construction without DNA tag damage. The built-in ¹⁹F NMR handle eliminates radiolabeling costs for ADME/PK studies. Conformational rigidity enhances ternary complex formation in targeted protein degradation applications.

Molecular Formula C15H18F2N2O3
Molecular Weight 312.317
CAS No. 2288710-62-1
Cat. No. B2683651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate
CAS2288710-62-1
Molecular FormulaC15H18F2N2O3
Molecular Weight312.317
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H18F2N2O3/c16-15(17)6-8-19(9-7-15)13(20)10-18-14(21)22-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,21)
InChIKeyJEBXONRTJYEPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate (CAS 2288710-62-1): A Dual-Featured Building Block for Medicinal Chemistry


Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate (CAS 2288710-62-1) is a difluorinated piperidine carbamate bearing a benzyloxycarbonyl (Cbz) protecting group . Its structure combines a 4,4-difluoropiperidine moiety, which reduces basicity by approximately 3 pKₐ units relative to unsubstituted piperidine, with a Cbz-protected aminoethyl linker that enables orthogonal deprotection under mild hydrogenolysis conditions [1]. This dual functionality makes the compound a versatile intermediate for protease inhibitor synthesis, targeted protein degradation (PROTAC) linker construction, and fluorine-containing scaffold elaboration .

Why Generic Piperidine Carbamates Cannot Replace Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate in Lead Optimization


Replacing the 4,4-difluoropiperidine moiety with unsubstituted piperidine or shifting the fluorine substitution pattern fundamentally alters the compound's physicochemical and pharmacological profile. The gem-difluoro substitution at the 4-position reduces the piperidine nitrogen basicity by approximately 3 pKₐ units (from ~11.2 to ~8.2), which directly impacts membrane permeability, hERG liability, and lysosomal trapping [1][2]. Additionally, the Cbz protecting group cannot be substituted with acid-labile protecting groups (e.g., Boc) without sacrificing the ability to perform chemoselective deprotection in the presence of other sensitive functionality, a critical requirement for multi-step synthetic routes in PROTAC and peptide conjugate assembly .

Quantitative Differentiation of Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate from Closest Analogs


pKₐ Reduction vs. Non-Fluorinated Piperidine: Impact on Drug-Like Properties

The 4,4-difluoropiperidine motif reduces the basicity of the piperidine nitrogen by ΔpKₐ = 3.15 compared to unsubstituted piperidine (pKₐ 11.22), yielding a predicted pKₐ of approximately 8.2 for the fluorinated scaffold [1][2]. This shift moves the amine basicity out of the range strongly associated with cardiovascular ion-channel (hERG) binding (typically pKₐ > 9) and reduces the fraction of drug sequestered in acidic lysosomes at physiological pH .

basicity pKa medicinal chemistry drug design

Lipophilicity Modulation (LogP/cLogP) vs. Non-Fluorinated Piperidine

The 4,4-difluoropiperidine moiety increases calculated lipophilicity by cLogP +0.3 to +0.5 compared to non-fluorinated piperidine derivatives [1]. Experimental LogP for 4,4-difluoropiperidine (free base) is reported as 0.37 , while the non-fluorinated analog Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate has a lower LogP consistent with the absence of fluorine atoms (estimated cLogP difference ≈ +0.4 units) .

lipophilicity LogP cLogP pharmacokinetics

Metabolic Stability: Retention of High Intrinsic Clearance vs. Oxidation-Susceptible Analogs

In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance (CLint) measurements demonstrated that difluoropiperidine derivatives retain high metabolic stability, with CLint values remaining low across the series [1]. The gem-difluoro motif blocks cytochrome P450-mediated oxidation at the 4-position, a major metabolic soft spot for unsubstituted piperidines. In contrast, non-fluorinated piperidine carbamates are susceptible to rapid oxidative N-dealkylation and ring hydroxylation, leading to higher clearance [2].

metabolic stability intrinsic clearance microsomal PK

Orthogonal Deprotection: Cbz Hydrogenolysis Yields 100% Conversion vs. Acid-Labile Boc

The Cbz group on the target compound can be quantitatively removed via catalytic transfer hydrogenolysis (Pd/C, HCOONH₄) with 100% conversion, as demonstrated for Cbz-protected glycine and amino acid derivatives under mild, micelle-forming conditions [1]. This deprotection is orthogonal to acid-labile Boc groups: Cbz can be selectively cleaved while Boc remains intact, and vice versa . In contrast, a Boc-protected analog (tert-butyl carbamate) requires acidic conditions (TFA) that may degrade acid-sensitive substrates or promote side reactions during multi-step PROTAC syntheses [2].

protecting group Cbz hydrogenolysis orthogonal deprotection

Conformational Influence on Target Selectivity: >2000-Fold D4R Selectivity Achieved with 4,4-Difluoropiperidine Scaffolds

The 4,4-difluoropiperidine scaffold introduces conformational restraint that can dramatically enhance target selectivity. In a study of dopamine D4 receptor (D4R) antagonists, a 4,4-difluoropiperidine ether-based series achieved >2000-fold selectivity for D4R over other dopamine receptor subtypes (D1, D2, D3, D5) [1]. The fluorine atoms stabilize a preferred conformation that optimally positions the pharmacophore for D4R binding while disfavoring interactions with off-target receptors. Non-fluorinated piperidine analogs lack this conformational bias, resulting in substantially lower selectivity .

dopamine receptor D4R selectivity conformational control

Procurement-Guiding Application Scenarios for Benzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate


PROTAC Linker Synthesis Requiring Orthogonal Deprotection and Optimized Physicochemical Properties

In PROTAC development, this compound serves as a key intermediate where the Cbz group can be selectively removed by hydrogenolysis (100% conversion) to reveal a free amine for E3 ligase ligand conjugation, while the 4,4-difluoropiperidine moiety imparts enhanced permeability (cLogP +0.3–0.5) and conformational rigidity that improves ternary complex formation [1]. The difluoro motif also prevents metabolic oxidation at the piperidine 4-position, prolonging the intracellular half-life of the assembled PROTAC molecule [2].

DNA-Encoded Chemical Library (DEL) Synthesis Using On-DNA Hydrogenolysis Chemistry

This compound is compatible with on-DNA transfer hydrogenolysis conditions, enabling quantitative Cbz deprotection directly on DNA-conjugated intermediates without damaging the DNA tag [1]. This property makes it a superior building block for DEL construction compared to Boc-protected analogs, which would require acidic deprotection conditions incompatible with DNA integrity.

Kinase Inhibitor or GPCR Modulator Scaffold Elaboration Targeting CNS Indications

The reduced basicity (pKₐ ~8.2 vs. 11.22 for unsubstituted piperidine) minimizes hERG channel binding risk and reduces lysosomal accumulation, making the compound a preferred starting material for CNS-penetrant kinase inhibitors or GPCR modulators [1]. Conformational restraint from the gem-difluoro group further enhances target selectivity, as demonstrated by >2000-fold D4R selectivity achieved with related 4,4-difluoropiperidine scaffolds [2].

Fluorine-19 NMR Probe Incorporation for In Vitro and In Vivo Pharmacokinetic Studies

The two fluorine atoms at the piperidine 4-position provide a distinct ¹⁹F NMR signal, enabling label-free quantification of compound distribution and metabolism in biological matrices. This built-in analytical handle eliminates the need for radiolabeling or additional fluorophore conjugation, reducing the cost and complexity of ADME/PK studies [1].

Quote Request

Request a Quote for BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.